![molecular formula C16H11BrN2OS2 B3006690 2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone CAS No. 920435-79-6](/img/structure/B3006690.png)
2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone” is a complex organic molecule that contains several functional groups and structural features, including a bromophenyl group, a pyridazine ring, a sulfanyl group, and a thiophene ring .
Molecular Structure Analysis
The molecule contains several aromatic systems (the bromophenyl group, the pyridazine ring, and the thiophene ring), which are likely to contribute to its stability and may influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups and the aromatic systems. The bromine atom on the phenyl ring, for example, might make that position more susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the bromine atom might increase its molecular weight and could influence its solubility .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study by Li et al. (2012) describes the synthesis of novel compounds involving thiophene and aryl moieties, highlighting the utility of similar structures in creating diverse compounds with potential applications in various fields of chemistry and pharmaceuticals (Li et al., 2012).
- The work of Saldías et al. (2020) demonstrates the synthesis of mononuclear ReI complexes derived from pyrroline-pyrazolyl-pyridazine, suggesting the role of such compounds in the development of complex molecular structures (Saldías et al., 2020).
Biological and Medicinal Applications
- Research by Abdelhamid et al. (2000) explores the synthesis of hydrazonoyl bromides and their potential for creating compounds with various structural properties, indicating the significance of pyridazine derivatives in medicinal chemistry (Abdelhamid et al., 2000).
- Nessim (2017) discusses the synthesis of Pyridazinone derivatives, highlighting their application as antioxidants and corrosion inhibitors, showcasing the versatility of such compounds in industrial applications (Nessim, 2017).
- A study by Fathima et al. (2021) investigates novel benzoxazole compounds linked to pyridazine structures, emphasizing their potential in antimicrobial and antitubercular activities (Fathima et al., 2021).
Chemical Properties and Analysis
- The research by Kobayashi et al. (2013) elaborates on the synthesis of sulfanylthienopyridines, providing insight into their chemical properties and potential applications in various chemical processes (Kobayashi et al., 2013).
- Farzaliyev et al. (2020) focus on the synthesis of sulfur- and nitrogen-containing compounds, highlighting their physiological properties and potential applications in drug development (Farzaliyev et al., 2020).
Wirkmechanismus
Target of Action
The primary target of this compound is currently unknown. Similar compounds have been found to interact with various enzymes and receptors . For instance, some pyrazoline compounds have shown affinity to binding cholinesterase (AChE and BChE) active site .
Mode of Action
Based on the structure and properties of similar compounds, it could potentially interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces . These interactions could lead to changes in the conformation and activity of the target proteins, thereby altering their function .
Biochemical Pathways
For instance, some pyrazoline compounds have been suggested to act as neuroprotective agents for activated-acetylcholinesterase-linked neurological disorders .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2OS2/c17-12-5-3-11(4-6-12)13-7-8-16(19-18-13)22-10-14(20)15-2-1-9-21-15/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNPFLYFIQUXTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-ethoxyphenyl)-2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide](/img/structure/B3006615.png)
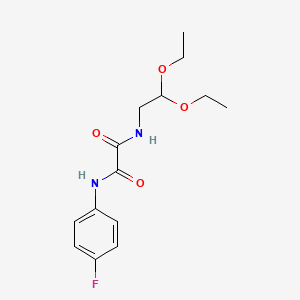
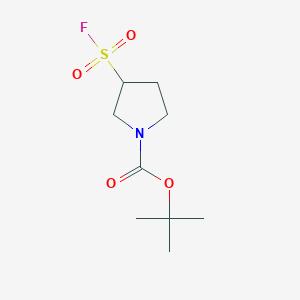
![3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide](/img/structure/B3006619.png)
![3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B3006620.png)

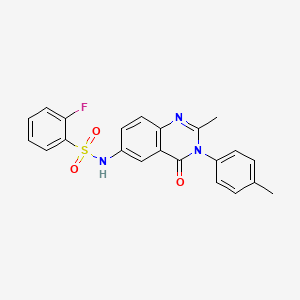
![2-Chloro-4-fluoro-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]benzamide](/img/structure/B3006623.png)
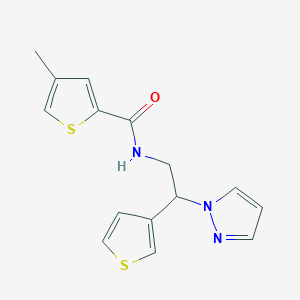
![4-(4-bromophenyl)-2-[5-(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B3006627.png)
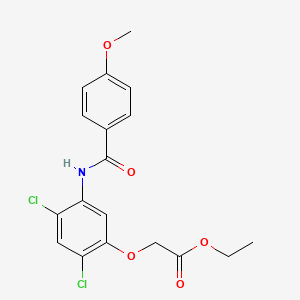
![{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}(methyl)amine](/img/structure/B3006629.png)